molecular formula C7H6ClFO B1586404 4-Chloro-3-fluorobenzyl alcohol CAS No. 202925-10-8

4-Chloro-3-fluorobenzyl alcohol

Cat. No.: B1586404
CAS No.: 202925-10-8
M. Wt: 160.57 g/mol
InChI Key: JEAFLVNESBTMPU-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6ClFO It is a benzyl alcohol derivative where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively

Mechanism of Action

Mode of Action

Benzyl alcohols can undergo various reactions, including nucleophilic substitution and oxidation . The presence of the chlorine and fluorine atoms on the benzyl alcohol may influence its reactivity and interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluorobenzyl alcohol . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-3-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 4-chloro-3-fluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the alcohol can lead to the formation of 4-chloro-3-fluorotoluene.

    Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: 4-Chloro-3-fluorobenzaldehyde.

    Reduction: 4-Chloro-3-fluorotoluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

4-Chloro-3-fluorobenzyl alcohol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with desired physical and chemical properties.

Comparison with Similar Compounds

    4-Chloro-3-fluorobenzaldehyde: An oxidation product of 4-chloro-3-fluorobenzyl alcohol.

    4-Chloro-3-fluorotoluene: A reduction product of this compound.

    3-Chloro-4-fluorobenzyl alcohol: A positional isomer with chlorine and fluorine atoms at different positions on the benzene ring.

Uniqueness: this compound is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of various compounds with tailored properties.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAFLVNESBTMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378592
Record name 4-Chloro-3-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202925-10-8
Record name 4-Chloro-3-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202925-10-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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